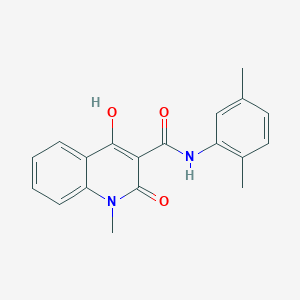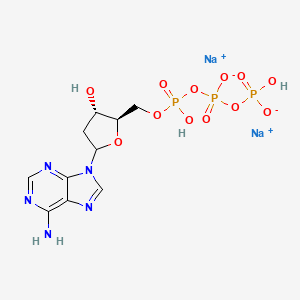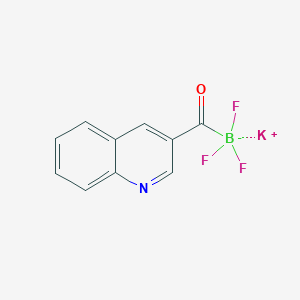
N-Methyl-(R)-salsolinol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-®-salsolinol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a derivative of salsolinol, which is a naturally occurring compound found in the brain and certain plants. N-Methyl-®-salsolinol hydrobromide has been studied for its potential biological activities and its role in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-®-salsolinol hydrobromide typically involves the methylation of ®-salsolinol. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of N-Methyl-®-salsolinol hydrobromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: N-Methyl-®-salsolinol hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
科学研究应用
N-Methyl-®-salsolinol hydrobromide has been studied extensively in various fields:
Chemistry: It is used as a precursor in the synthesis of more complex tetrahydroisoquinoline derivatives.
Biology: It is studied for its role in neurotransmitter pathways and its potential neurotoxic effects.
Medicine: Research has explored its potential involvement in neurodegenerative diseases such as Parkinson’s disease.
Industry: It may be used in the development of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of N-Methyl-®-salsolinol hydrobromide involves its interaction with neurotransmitter systems in the brain. It is believed to affect the dopaminergic system, potentially leading to neurotoxic effects. The compound may inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This can result in oxidative stress and neuronal damage.
相似化合物的比较
Salsolinol: The parent compound, naturally occurring in the brain and certain plants.
N-Methyl-2-pyrrolidone: A similar compound used in various industrial applications.
N-Methyl-D-aspartate: Another compound with neuroactive properties.
Uniqueness: N-Methyl-®-salsolinol hydrobromide is unique due to its specific structure and its potential role in neurodegenerative diseases. Unlike its parent compound salsolinol, the methylation adds a distinct biological activity, making it a compound of interest in neurochemical research.
属性
分子式 |
C11H16BrNO2 |
|---|---|
分子量 |
274.15 g/mol |
IUPAC 名称 |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2;/h5-7,13-14H,3-4H2,1-2H3;1H/t7-;/m1./s1 |
InChI 键 |
HREUKUWKRRDPRX-OGFXRTJISA-N |
手性 SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O.Br |
规范 SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)


![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
